

Efficacy comparison of Novozym 435 for synthesizing different esters

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Compound of Interest

Compound Name: *Isobutyl propionate*

Cat. No.: *B1201936*

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Novozym 435: A Comparative Guide to its Efficacy in Ester Synthesis

Novozym 435, an immobilized lipase B from *Candida antarctica*, is a widely utilized biocatalyst in the synthesis of a diverse range of esters, from biofuels to flavor and fragrance compounds. Its popularity among researchers and industrial chemists stems from its high activity, stability, and broad substrate specificity. This guide provides a comprehensive comparison of Novozym 435's efficacy in synthesizing different esters, supported by experimental data and protocols.

Performance Comparison of Novozym 435 and Alternatives

Novozym 435 consistently demonstrates high efficiency in various esterification and transesterification reactions. Its performance is often compared with other commercially available immobilized lipases, such as Lipozyme TL IM (from *Thermomyces lanuginosus*) and Lipozyme RM IM (from *Rhizomucor miehei*).

Flavor Ester Synthesis

In the synthesis of flavor esters, Novozym 435 has been shown to be a highly effective catalyst. For instance, in the production of isoamyl butyrate, a key component of banana and pear flavors, Novozym 435 can achieve high conversion yields.^[1] A comparative study on the synthesis of various flavor esters using different immobilized lipases revealed that Novozym

435 was the most efficient for producing ethyl valerate (73% conversion) and nonyl caprylate (82% conversion) in a solvent-free system.^[2] Another study focusing on the synthesis of cis-3-hexen-1-yl acetate and 2-phenylethyl acetate reported yields greater than 90% when using Novozym 435 in green solvents.^{[3][4]}

Ester Product	Substrates	Catalyst	Reaction Time (h)	Temperature (°C)	Conversion/Yield (%)	Reference
Ethyl Valerate	Valeric Acid, Ethanol	Novozym 435	-	40-55	73	[2]
Nonyl Caprylate	Caprylic Acid, Nonanol	Novozym 435	-	40-55	82	[2]
cis-3-hexen-1-yl acetate	cis-3-hexen-1-ol, Acetic Anhydride	Novozym 435	-	-	>90	[3][4]
2-phenylethyl acetate	2-phenylethanol, Acetic Anhydride	Novozym 435	-	-	>90	[3][4]
Methyl Phenylacetate	Phenylacetic Acid, Methanol	Novozym 435	-	-	89	[3][4]
Isoamyl Butyrate	Isoamyl Alcohol, Butyric Acid	Lipozyme TL IM	-	-	High	[1]
Octyl Formate	Formic Acid, Octanol	Novozym 435	1	40	81.96	[5]
Octyl Formate	Formic Acid, Octanol	Lipozyme RM IM	1	30	1.28	[5]
Octyl Formate	Formic Acid,	Lipozyme TL IM	1	30	2.09	[5]

Octanol

Biodiesel Production

Novozym 435 is also extensively used in the production of biodiesel (fatty acid methyl esters or ethyl esters) from various feedstocks. In a continuous packed-bed reactor system for biodiesel production from soybean oil, Novozym 435 achieved a molar conversion of 75.2% under optimized conditions.[6] Another study on the transesterification of soybean oil with ethanol using Novozym 435 in a solvent-free medium reported a 95% conversion to fatty acid ethyl esters within 24 hours.[7] When using unrefined palm oil, Novozym 435 was found to catalyze both the esterification of free fatty acids and the transesterification of triglycerides, leading to high biodiesel yields.[8]

Feedstock	Alcohol	Catalyst	Reaction Time (h)	Temperature (°C)	Conversion/Yield (%)	Reference
Soybean Oil	Methanol	Novozym 435	Continuous	52	75.2	[6]
Soybean Oil	Ethanol	Novozym 435	24	37	95	[7]
Canola Oil	Methanol	Novozym 435	12.4	38	-	[9]
Crude Soybean Oil	Methanol	Novozym 435	-	-	94	[10]
Unrefined Palm Oil	Methanol	Novozym 435	24	40	92	[8]

Specialty and Wax Ester Synthesis

The versatility of Novozym 435 extends to the synthesis of specialty and wax esters. In the production of cetyl octanoate, a wax ester, Novozym 435 demonstrated a higher yield (97.95%) compared to Lipozyme RM IM (94.86%) under optimized conditions.[11] Furthermore,

Novozym 435 has been successfully employed in the synthesis of well-defined hyperbranched aliphatic poly(β -thioether ester)s.[12]

Ester Product	Substrates	Catalyst	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference
Cetyl Octanoate	Cetyl Alcohol, Octanoic Acid	Novozym 435	4	50	97.95	[11]
Cetyl Octanoate	Cetyl Alcohol, Octanoic Acid	Lipozyme RM IM	4	60	94.86	[11]
(R,S)-Flurbiprofen Methyl Ester	(R,S)-Flurbiprofen, Methanol	Novozym 435	96	37-45	35.7 (conversion)	[13]
Hyperbranched Poly(β -thioether ester)s	1,4-oxathiepan-7-one, HHTP/DHT P	Novozym 435	48	90	>84	[12]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of esters using Novozym 435. Specific parameters should be optimized for each particular reaction.

General Protocol for Flavor Ester Synthesis (Batch Reactor)

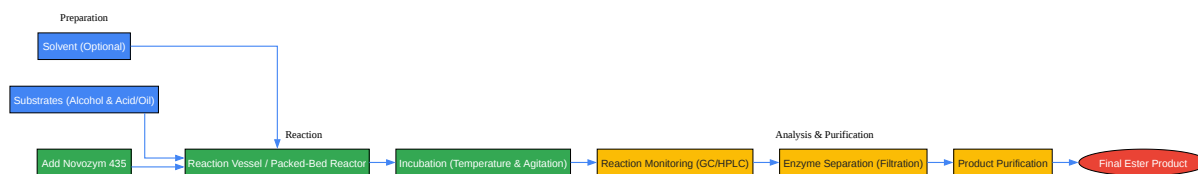
- **Substrate Preparation:** The alcohol and carboxylic acid are mixed in a desired molar ratio in a sealed reaction vessel. The reaction can be performed in a solvent-free system or with a suitable organic solvent (e.g., n-hexane, tert-butanol).[2][5]

- **Enzyme Addition:** Novozym 435 is added to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.
- **Reaction Conditions:** The reaction vessel is incubated in a shaker at a controlled temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm) for a specified duration (e.g., 4-24 hours).[2][8]
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]
- **Product Recovery:** After the reaction, the immobilized enzyme is separated by filtration. The product ester is then purified from the reaction mixture, often by distillation or extraction.

General Protocol for Biodiesel Production (Continuous Packed-Bed Reactor)

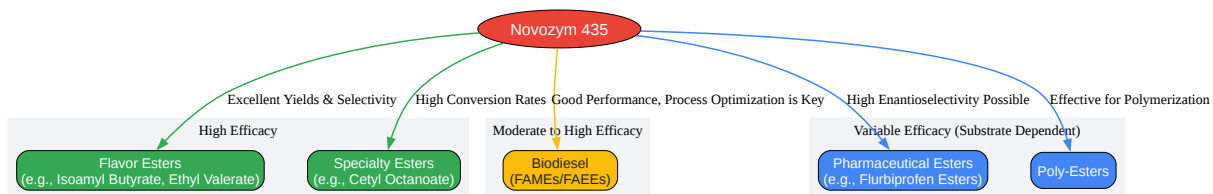
- **Reactor Setup:** A column is packed with Novozym 435 to create a packed-bed reactor.
- **Substrate Feed:** A mixture of the oil/fat feedstock and alcohol (e.g., methanol or ethanol), often with a co-solvent like tert-butanol to improve miscibility, is continuously pumped through the reactor at a specific flow rate.[6][9]
- **Reaction Conditions:** The temperature of the reactor is maintained at an optimal level (e.g., 40-55°C).[6][8]
- **Product Collection:** The reaction mixture exiting the reactor is collected.
- **Analysis and Purification:** The product stream is analyzed to determine the conversion to fatty acid alkyl esters. The biodiesel is then separated from unreacted substrates, alcohol, and by-products (e.g., glycerol).

Mandatory Visualizations



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Caption: General experimental workflow for enzymatic ester synthesis.



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Caption: Efficacy of Novozym 435 in synthesizing different ester categories.

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